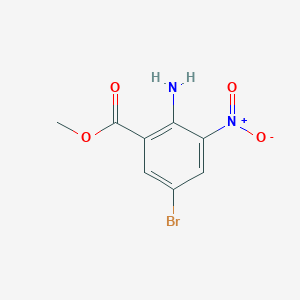

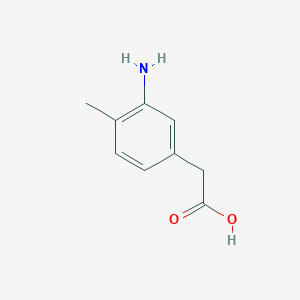

2-(3-Amino-4-methylphenyl)acetic acid

Descripción general

Descripción

2-(3-Amino-4-methylphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as amino acids, which are fundamental building blocks of peptides and proteins. This compound features an amino group attached to a benzene ring that is also substituted with a methyl group, and an acetic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-(3-Amino-4-methylphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including amidation, etherification, and hydrolysis . For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involves starting materials such as p-methylaniline and chloroacetic chloride, followed by a series of reactions including Smiles rearrangement and cyclization . Similarly, derivatives of (diphenylmethylene-amino) acetic acid are synthesized through reactions with carbon disulfide and alkylation under basic conditions .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry . For example, the molecular structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate was characterized by X-ray structure determination, revealing a non-planar 2-aza-1,3-butadiene fragment . The molecular structure and conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids were also discussed based on NMR spectral and X-Ray data .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to form adducts, undergo oxidation, and participate in electrophilic substitution reactions . For instance, the oxidation of 2-amino-4-methylphenol by ferricyanide in acetic acid yields various products through electrophilic substitution . Additionally, molecular adducts of amines with heterocyclic carboxylic acids have been prepared and characterized, indicating the potential for 2-(3-Amino-4-methylphenyl)acetic acid to form similar adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical methods. The FT-IR spectrum, vibrational wavenumbers, and molecular electrostatic potential maps are used to understand the stability and charge distribution within the molecule . The first hyperpolarizability and infrared intensities of related compounds are reported, which are indicative of their non-linear optical properties . The stability of molecules arising from hyper-conjugative interactions and charge delocalization is analyzed using NBO analysis .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Derivatives Synthesis : Derivatives of phenylglycine, including structures similar to 2-(3-Amino-4-methylphenyl)acetic acid, have been synthesized for various applications. For instance, derivatives were prepared by reactions involving amidation, etherification, and hydrolysis, resulting in products with unique chemical structures and potential biological activities (Liu Ying-xiang, 2007).

Crystal Structure Analysis : The crystal structures of compounds similar to 2-(3-Amino-4-methylphenyl)acetic acid have been determined, providing insights into molecular configurations and interactions. This includes analysis of hydrogen bonding and molecular geometry, which is crucial for understanding the properties and potential applications of these compounds (J. Burns & E. Hagaman, 1993).

Biochemical and Pharmaceutical Research

Antioxidant and Enzyme Inhibition : Studies on amino acid derivatives have shown potential in biochemical applications, such as antioxidant properties and enzyme inhibition. For example, a study on Schiff base ligands derived from amino acids demonstrated selective xanthine oxidase inhibitory activity, which is significant in medicinal chemistry (M. Ikram et al., 2015).

Cancer Research : Derivatives of 2-(3-Amino-4-methylphenyl)acetic acid have been synthesized and evaluated for anticancer activity in vitro. This indicates the potential use of these compounds in developing new cancer treatments (Liu Ying-xiang, 2007).

Materials Science and Electrochemistry

- Supercapacitor Applications : In the field of materials science, derivatives of phenylglycine have been explored for enhancing the electrochemical properties of certain materials. For instance, a study demonstrated improved pseudocapacitance performance in poly orthoaminophenol film when combined with phenylglycine derivatives, suggesting potential applications in supercapacitors (E. Kowsari et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-amino-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXYLUUMOMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610524 | |

| Record name | (3-Amino-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-4-methylphenyl)acetic acid | |

CAS RN |

54941-46-7 | |

| Record name | (3-Amino-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

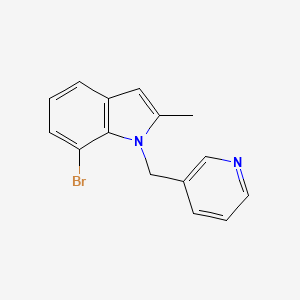

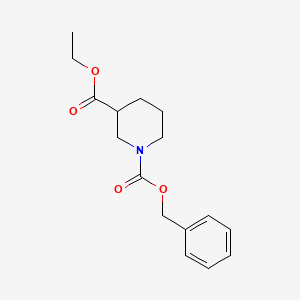

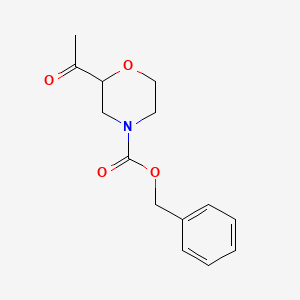

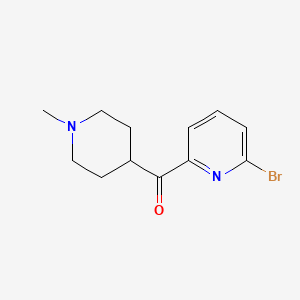

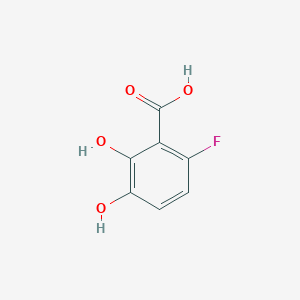

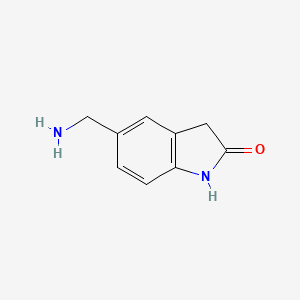

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)